3-Fluorostyrene

Catalog No.
S749485
CAS No.
350-51-6
M.F
C8H7F
M. Wt
122.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluorostyrene

CAS Number

350-51-6

Product Name

3-Fluorostyrene

IUPAC Name

1-ethenyl-3-fluorobenzene

Molecular Formula

C8H7F

Molecular Weight

122.14 g/mol

InChI

InChI=1S/C8H7F/c1-2-7-4-3-5-8(9)6-7/h2-6H,1H2

InChI Key

ZJSKEGAHBAHFON-UHFFFAOYSA-N

SMILES

C=CC1=CC(=CC=C1)F

Canonical SMILES

C=CC1=CC(=CC=C1)F

Organic Synthesis

  • Precursor for fluorinated derivatives: 3-Fluorostyrene serves as a crucial starting material for the synthesis of various fluorinated compounds due to the presence of the fluorine atom in its structure. These derivatives find applications in medicinal chemistry, materials science, and other fields [, ].
  • Study of reaction mechanisms: Researchers utilize 3-fluorostyrene in studies investigating the mechanisms of various organic reactions, particularly those involving fluorinated aromatic compounds. Its reactivity profile allows scientists to gain insights into reaction pathways and factors influencing them [].

Material Science

  • Development of functional materials: Scientists explore the potential of 3-fluorostyrene in the development of functional materials with unique properties. This includes studies on its incorporation into polymers or other materials to modify their electrical, optical, or other functionalities [].

Catalysis

  • Catalyst design and testing: 3-fluorostyrene serves as a substrate for testing and evaluating the performance of novel catalysts in various reactions. Its specific reactivity profile allows researchers to assess the efficiency and selectivity of different catalysts [].

3-Fluorostyrene is an organic compound with the molecular formula C₈H₇F and a molecular weight of 122.14 g/mol. It is characterized by a vinyl group (ethenyl) attached to a fluorobenzene ring, specifically at the meta position relative to the vinyl group. This structural arrangement imparts unique chemical properties, making it a valuable compound in various chemical syntheses and applications. 3-Fluorostyrene appears as a colorless liquid at room temperature and is sensitive to light, requiring storage in refrigerated conditions (0-10°C) to maintain stability .

3-Fluorostyrene is a flammable liquid and should be handled with appropriate safety precautions []. It is also irritating to the skin, eyes, and respiratory system []. Here are some specific safety concerns:

  • Flammability: 3-Fluorostyrene has a flash point of 29 °C, indicating a high risk of fire. It should be kept away from heat sources and open flames [].
  • Toxicity: Data on the specific toxicity of 3-Fluorostyrene is limited. However, it is recommended to handle it with gloves, eye protection, and proper ventilation due to its potential for irritation [].
Due to its reactive double bond and the presence of the fluorine atom, which influences its reactivity:

  • Polymerization: The double bond in 3-fluorostyrene allows it to participate in polymerization reactions, forming polystyrene derivatives.
  • Electrophilic Aromatic Substitution: The fluorine atom can direct electrophilic substitution reactions, affecting the regioselectivity of further functionalization.
  • Mizoroki-Heck Reaction: It can serve as a substrate in palladium-catalyzed coupling reactions, such as the Mizoroki-Heck reaction, where it couples with aryl halides .

Several methods exist for synthesizing 3-fluorostyrene:

  • Direct Fluorination: This method involves the direct introduction of fluorine into styrene using fluorinating agents under controlled conditions.
  • Electrophilic Aromatic Substitution: Styrene can be treated with a fluorinating agent such as N-fluorobenzenesulfonimide to yield 3-fluorostyrene.
  • Rearrangement Reactions: Certain rearrangement reactions involving other fluorinated compounds can also yield 3-fluorostyrene as a product .

3-Fluorostyrene has various applications across different fields:

  • Polymer Production: It is used in the synthesis of fluorinated polymers, which possess unique thermal and chemical resistance properties.
  • Pharmaceuticals: Its derivatives may serve as intermediates in the synthesis of pharmaceutical compounds due to their potential biological activities.
  • Material Science: The compound is utilized in developing advanced materials with specific electronic or optical properties .

Research on interaction studies involving 3-fluorostyrene primarily focuses on its reactivity with various reagents and catalysts. Its interactions in polymerization processes and coupling reactions are well-documented, showcasing its versatility as a building block in organic synthesis. Further studies could elucidate its interactions at the molecular level, particularly concerning biological systems.

3-Fluorostyrene shares similarities with other fluorinated styrenes but possesses distinct characteristics due to its meta-substituted fluorine atom. Here are some comparable compounds:

CompoundMolecular FormulaKey Features
4-FluorostyreneC₈H₇FFluorine at para position; different reactivity pattern
2-FluorostyreneC₈H₇FFluorine at ortho position; steric effects influence reactions
StyreneC₈H₈No fluorine; serves as a baseline for comparison

The unique positioning of the fluorine atom in 3-fluorostyrene affects its electronic properties and reactivity compared to these similar compounds, making it particularly interesting for synthetic applications .

XLogP3

3.2

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (11.36%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.73%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

350-51-6

Wikipedia

3-Fluorostyrene

Dates

Modify: 2023-08-15

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